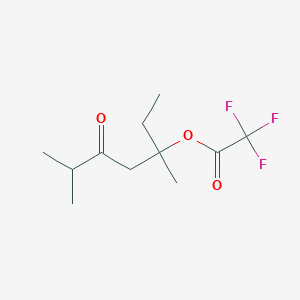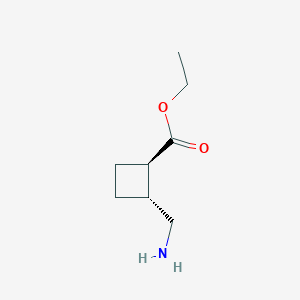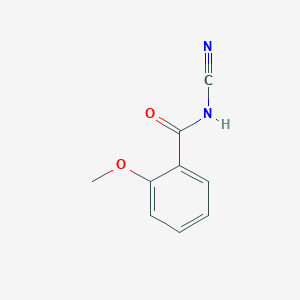![molecular formula C27H38AsN3O7 B14500209 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine CAS No. 64349-16-2](/img/structure/B14500209.png)
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine is a complex organic compound that features a hydrazinylidene group, an arsonophenyl group, and a dodecanoyl-L-alanine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine typically involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-arsonophenylhydrazine with a suitable aldehyde or ketone to form the hydrazinylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable dienone to form the cyclohexa-1,5-dien-1-yl structure.
Acylation: The final step involves the acylation of the cyclohexa-1,5-dien-1-yl structure with dodecanoyl-L-alanine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the arsonophenyl group, leading to the formation of arsonic acids.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the arsonophenyl and cyclohexa-1,5-dien-1-yl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
Oxidation: Arsonic acids and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: A variety of substituted arsonophenyl and cyclohexa-1,5-dien-1-yl derivatives.
科学的研究の応用
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential use in the development of novel materials, such as organic semiconductors or catalysts, is being explored.
Biological Studies: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular uptake mechanisms.
作用機序
The mechanism of action of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine involves its interaction with specific molecular targets. The arsonophenyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The hydrazinylidene group can form stable complexes with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-octanoyl-L-alanine: Similar structure but with an octanoyl group instead of a dodecanoyl group.
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-palmitoyl-L-alanine: Similar structure but with a palmitoyl group instead of a dodecanoyl group.
Uniqueness
The uniqueness of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dodecanoyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.
特性
CAS番号 |
64349-16-2 |
|---|---|
分子式 |
C27H38AsN3O7 |
分子量 |
591.5 g/mol |
IUPAC名 |
(2S)-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]-2-(dodecanoylamino)propanoic acid |
InChI |
InChI=1S/C27H38AsN3O7/c1-2-3-4-5-6-7-8-9-10-11-26(33)29-24(27(34)35)19-20-12-17-25(32)23(18-20)31-30-22-15-13-21(14-16-22)28(36,37)38/h12-18,24,32H,2-11,19H2,1H3,(H,29,33)(H,34,35)(H2,36,37,38)/t24-/m0/s1 |
InChIキー |
HFDXHJUZTCLSSO-DEOSSOPVSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
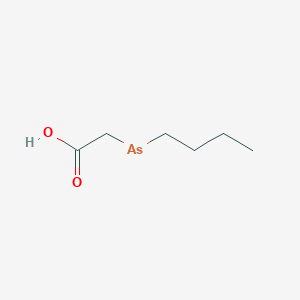
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
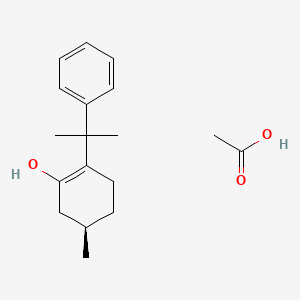
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
